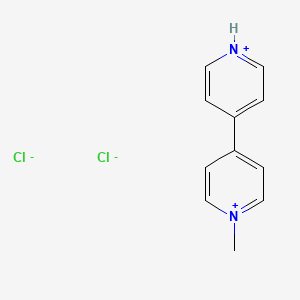

4,4-Bipyridinium, 1-methyl-, chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4,4-Bipyridinium, 1-methyl-, chloride, also known as methyl viologen, is a quaternary ammonium compound. It is a member of the bipyridinium family, which is characterized by the presence of two pyridine rings connected by a single bond. This compound is widely recognized for its redox properties and is commonly used in various scientific and industrial applications .

Mechanism of Action

Target of Action

The primary targets of 4,4-Bipyridinium, 1-methyl-, chloride, also known as viologens, are electron-rich aromatic diamines . These targets play a crucial role in the cyclocondensation reaction, which is harnessed to produce a series of conjugated oligomers containing up to twelve aromatic/heterocyclic residues .

Mode of Action

The compound interacts with its targets through a reversible one- and two-electron reduction process . This interaction results in dramatic changes in the UV-vis absorption spectra of the materials . The color of cationic bipyridinium residues is highly dependent on the electronic ground state energy of the molecule, which can be finely tuned by varying the substituents .

Biochemical Pathways

The affected biochemical pathway involves the reduction of the three bipyridinium groups in the hexacationic trimer, giving a tris (radical cation), which occurs by the addition of three electrons at the same potential (−0.65 V) . This process is accompanied by discrete, multiple redox processes .

Pharmacokinetics

The compound’s electroactive properties and its ability to undergo reversible redox processes suggest that it may have unique pharmacokinetic characteristics .

Result of Action

The result of the compound’s action is the production of conjugated oligomers containing up to twelve aromatic/heterocyclic residues . These oligomers exhibit interesting conductivity properties in the solid state .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the exposed location of the N atoms in 4,4′-bipyridine facilitates the accommodation of bigger carboxylic acids and leads to higher conformational flexibility compared to 2,2′-bipyridine . Furthermore, the anhydrate hydrate interconversion of 4,4′-bipyridine shows hardly any hysteresis and fast transformation kinetics, with the critical relative humidity being at 35% at room temperature .

Biochemical Analysis

Biochemical Properties

In biochemical reactions, 4,4-Bipyridinium, 1-methyl-, chloride exhibits discrete, multiple redox processes accompanied by dramatic changes in electronic absorption spectra . The reversible one- and two-electron reductions of this compound are accompanied by a dramatic change in the UV-vis absorption spectra of the materials . This effect has been widely studied in the context of electrochromic devices .

Cellular Effects

One study suggests that it does not cause any cellular toxicity or mitochondrial membrane potential changes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its electrochemical properties. The compound undergoes reversible one- and two-electron reductions, which are accompanied by dramatic changes in the UV-vis absorption spectra of the materials . This change in absorption spectra is indicative of changes at the molecular level.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Bipyridinium, 1-methyl-, chloride typically involves the methylation of 4,4-bipyridine. One common method is the reaction of 4,4-bipyridine with methyl chloride in the presence of a base, such as sodium hydroxide, to yield the desired product . The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar methylation processes but is optimized for large-scale output. The use of continuous flow reactors and automated systems ensures high efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4,4-Bipyridinium, 1-methyl-, chloride undergoes various chemical reactions, including:

Redox Reactions: It can undergo one- and two-electron reduction processes, which are accompanied by significant changes in its UV-vis absorption spectra.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the methyl group.

Common Reagents and Conditions

Redox Reactions: Common reagents include reducing agents like sodium dithionite and oxidizing agents like potassium permanganate.

Substitution Reactions: Nucleophiles such as amines and thiols are often used under mild conditions.

Major Products Formed

Scientific Research Applications

4,4-Bipyridinium, 1-methyl-, chloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Paraquat: Another well-known bipyridinium compound with similar redox properties.

Diquat: A related compound used as a herbicide with a similar mechanism of action.

Uniqueness

4,4-Bipyridinium, 1-methyl-, chloride is unique due to its specific redox potential and the stability of its reduced forms. This makes it particularly useful in applications requiring precise control of redox conditions .

By understanding the properties and applications of this compound, researchers can harness its potential in various scientific and industrial fields.

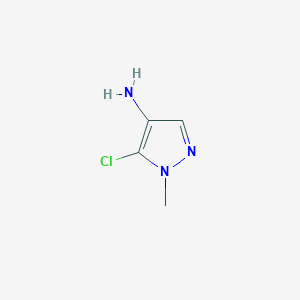

Properties

CAS No. |

4397-88-0 |

|---|---|

Molecular Formula |

C11H11ClN2 |

Molecular Weight |

206.67 g/mol |

IUPAC Name |

1-methyl-4-pyridin-4-ylpyridin-1-ium;chloride |

InChI |

InChI=1S/C11H11N2.ClH/c1-13-8-4-11(5-9-13)10-2-6-12-7-3-10;/h2-9H,1H3;1H/q+1;/p-1 |

InChI Key |

QKZAKUYBDYBFSB-UHFFFAOYSA-M |

SMILES |

C[N+]1=CC=C(C=C1)C2=CC=[NH+]C=C2.[Cl-].[Cl-] |

Canonical SMILES |

C[N+]1=CC=C(C=C1)C2=CC=NC=C2.[Cl-] |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

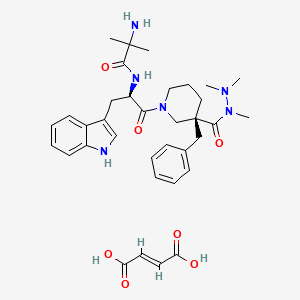

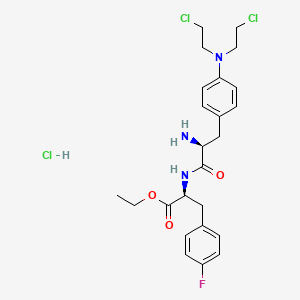

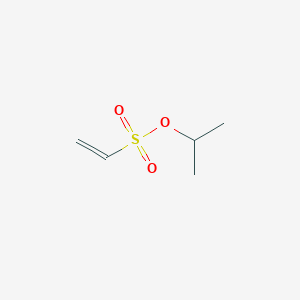

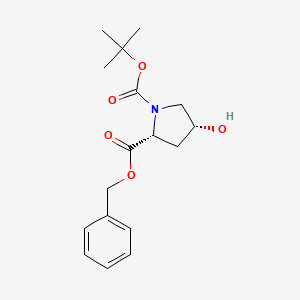

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B3182259.png)

![N-[Benzo[1,3]dioxol-5-yl-(5-chloro-8-hydroxy-quinolin-7-yl)-methyl]-butyramide](/img/structure/B3182296.png)

![tert-Butyl 2-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)-2-hydroxyethylcarbamate](/img/structure/B3182315.png)

![(S)-ethyl 3-(4-(2,7-naphthyridin-1-ylamino)phenyl)-2-(3-oxospiro[3.5]non-1-en-1-ylamino)propanoate](/img/structure/B3182318.png)

![N,N-bis(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine](/img/structure/B3182327.png)